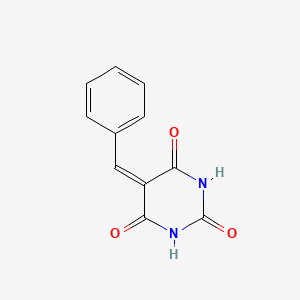

5-Benzylidenebarbituric acid

Description

Historical Context and Evolution of Barbituric Acid Derivatives in Chemical Sciences

The journey into the world of barbituric acid and its derivatives began in 1864 when Adolf von Baeyer first synthesized the parent compound, barbituric acid. mdpi.comirapa.orgnih.gov His initial synthesis involved the reduction of "Alloxanbromid" (now known as 5,5-dibromobarbituric acid) with hydrocyanic acid and later with sodium amalgam and hydrogen iodide. The name "barbituric acid" itself has a few origin stories, with one suggesting it was named after a friend of Baeyer's named Barbara, and another proposing it was named in a tavern frequented by artillery officers honoring their patron saint, Saint Barbara.

A significant advancement in the synthesis of barbituric acid came in 1879 from the French chemist Édouard Grimaux, who developed an improved method using malonic acid, urea, and phosphorus oxychloride. This laid the groundwork for future developments in the chemistry of barbituric acid. While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the C-5 position of the pyrimidine (B1678525) ring, have shown significant biological effects. mdpi.comresearchgate.net

The turn of the 20th century marked the entry of barbituric acid derivatives into the pharmaceutical industry. In 1903, Josef Freiherr von Mering and Emil Fischer introduced diethyl-barbituric acid (barbital), the first clinically active barbiturate (B1230296). This discovery opened the floodgates for the synthesis and investigation of a vast number of 5-substituted barbituric acids, which were explored for their sedative, hypnotic, and anticonvulsant properties. mdpi.comnih.gov

The evolution towards 5-benzylidenebarbituric acid and its analogues was a natural progression in organic synthesis, primarily through the application of the Knoevenagel condensation reaction. mdpi.com This reaction allows for the introduction of an aromatic substituent at the 5-position of the barbituric acid core, leading to a new class of compounds with a diverse range of potential applications beyond the central nervous system effects of their predecessors.

Significance of this compound in Contemporary Chemical and Pharmaceutical Research

This compound has emerged as a significant scaffold in modern chemical and pharmaceutical research due to its versatile reactivity and broad spectrum of biological activities. sphinxsai.com Its structure, featuring a polarized exocyclic double bond, makes it an excellent acceptor in Michael addition reactions and other nucleophilic additions. This reactivity has been exploited in the synthesis of a wide array of heterocyclic compounds. mdpi.comsphinxsai.com

In the realm of medicinal chemistry, this compound and its derivatives have been investigated for a multitude of therapeutic applications. Research has demonstrated their potential as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory agents. researchgate.netuno.eduresearchgate.net Furthermore, they have shown inhibitory activity against various enzymes, including urease and xanthine (B1682287) oxidase. researchgate.net

The synthetic accessibility of this compound via the Knoevenagel condensation has made it an attractive starting material for chemists. Contemporary research often focuses on developing environmentally friendly or "green" synthetic methods for its preparation, utilizing water as a solvent, microwave irradiation, and recyclable catalysts. tsijournals.com

Beyond its pharmaceutical potential, this compound derivatives have also garnered interest in materials science. The extended π-conjugation system and the polarizable double bond in these molecules give rise to nonlinear optical (NLO) properties, making them potential candidates for applications in photonics and optoelectronics. sphinxsai.com

Scope and Research Focus of the Outline on this compound

This article will provide a focused examination of the chemical compound this compound. The subsequent sections will delve into specific aspects of its chemistry and applications, adhering strictly to the following outline:

Synthesis of this compound: This section will detail the primary synthetic route to this compound, the Knoevenagel condensation, and explore various catalytic systems and reaction conditions employed in this transformation.

Chemical Reactions of this compound: Here, the reactivity of this compound will be explored, with a focus on Michael addition reactions and its participation in multicomponent reactions to generate complex molecular architectures.

Applications of this compound: This section will highlight the diverse applications of this compound, including its role as a versatile building block in organic synthesis and its emerging potential in the field of materials science.

Compound Names Table: A comprehensive table listing all the chemical compounds mentioned throughout the article will be provided for easy reference.

This structured approach will ensure a thorough and scientifically accurate exploration of this compound, concentrating solely on the chemical and research aspects of this important compound.

Structure

3D Structure

Properties

IUPAC Name |

5-benzylidene-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWDWOZYVQQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286913 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27402-47-7 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Knoevenagel Condensation Approaches for 5-Benzylidenebarbituric Acid Synthesis

The Knoevenagel condensation for this compound synthesis can be performed under diverse conditions, ranging from catalyst-free reactions in water to methods employing microwave irradiation, grinding, and specific catalysts.

The Knoevenagel condensation of barbituric acid and various aldehydes can proceed efficiently in an aqueous medium at room temperature without the need for a catalyst. researchgate.net This method aligns with the principles of green chemistry by utilizing water as a benign solvent. The reaction between barbituric acid and benzaldehyde (B42025) in refluxing water yields this compound. chem-soc.si While catalyst-free approaches are feasible, the introduction of a catalyst can significantly enhance the reaction rate. rsc.org For instance, a comparison between uncatalyzed and iron(III) chloride-catalyzed condensation of barbituric acid and benzaldehyde in water demonstrated that the catalyzed reaction was more efficient and completed faster. rsc.org

One study detailed a procedure where a suspension of benzaldehyde (1.00 mmol) and barbituric acid (128 mg, 1.00 mmol) in 20 mL of water was refluxed for 12 hours. After cooling, the product was filtered and washed with ethanol (B145695), yielding this compound. chem-soc.si

Table 1: Catalyst-Free Synthesis of this compound in Water

| Reactants | Solvent | Conditions | Yield |

|---|---|---|---|

| Benzaldehyde, Barbituric Acid | Water | Reflux, 12 h | 40% chem-soc.si |

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Knoevenagel condensation is no exception. ijcce.ac.irijcce.ac.ir This method often leads to significantly shorter reaction times and excellent yields, sometimes under solvent-free conditions. ijcce.ac.irresearchgate.net

In a typical solvent-free microwave-assisted procedure, barbituric acid and an aromatic aldehyde are mixed with a solid support like basic alumina (B75360) and irradiated in a microwave oven. ijcce.ac.irijcce.ac.ir This technique has been shown to be efficient for a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, with yields often exceeding 90% in just a few minutes of irradiation. ijcce.ac.ir The workup is typically simple, involving washing with a non-polar solvent and water, followed by recrystallization from ethanol. ijcce.ac.ir

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Aldehyde | Support | Power | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Basic Alumina | 700 W | 3-5 | 90-96 ijcce.ac.ir |

| Substituted Benzaldehydes | Basic Alumina | 700 W | 3-5 | 90-96 ijcce.ac.ir |

Mechanochemical methods, such as grinding, offer a solvent-free alternative for the synthesis of this compound. irb.hrijsdr.org This solid-state reaction can be performed by milling the reactants together, sometimes with a liquid additive to accelerate the process (liquid-assisted grinding or LAG). irb.hr

The neat grinding of barbituric acid and vanillin, a substituted benzaldehyde, was found to be a slow process, taking several hours to form the product. irb.hr However, the addition of a small amount of a liquid, such as ethanol, significantly accelerated the reaction. irb.hr The efficiency of grinding-assisted synthesis can be influenced by various parameters, including rotation frequency, milling ball size, and the type of mill used. acs.org

The use of catalysts is a common strategy to enhance the efficiency of the Knoevenagel condensation. Both acid and base catalysts have been employed, with recent research focusing on the development of recyclable and environmentally friendly nanocatalysts.

Bismuth(III) oxide (Bi₂O₃) nanostructures have proven to be highly efficient catalysts for the synthesis of this compound derivatives. frontiersin.orgnih.gov These reactions are typically carried out in water at room temperature, offering a green and sustainable synthetic route. frontiersin.orgnih.gov The Bi₂O₃ nanocatalyst acts as a Lewis acid, activating the aldehyde group towards nucleophilic attack by the enol form of barbituric acid. frontiersin.orgnih.gov

A general procedure involves stirring a mixture of barbituric acid (1 mmol), an aldehyde (1 mmol), and 20 wt% of the Bi₂O₃ nanocatalyst in water (10 mL) at room temperature. nih.gov This method provides high yields in short reaction times for a wide range of benzaldehyde derivatives, regardless of the electronic nature of the substituents on the aromatic ring. frontiersin.orgnih.gov A key advantage of the Bi₂O₃ nanocatalyst is its reusability; it can be recovered and reused for multiple reaction cycles with only a slight decrease in activity. frontiersin.orgnih.gov

Table 3: Bi₂O₃ Nanocatalyst-Assisted Synthesis of this compound Derivatives

| Aldehyde | Catalyst Loading (wt%) | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 20 | Water | Room Temp. | 2 | 98 nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | 20 | Water | Room Temp. | 3 | 98 frontiersin.org |

| 4-Hydroxy-3-methoxybenzaldehyde | 20 | Water | Room Temp. | 3 | 97 frontiersin.org |

Sodium hydroxide (B78521) (NaOH) is a simple and effective base catalyst for the Knoevenagel condensation of barbituric acid with benzaldehydes. sphinxsai.com The reaction is typically carried out in a protic solvent like ethanol at room temperature. sphinxsai.com A catalytic amount of a 10% NaOH solution is added to a mixture of the aldehyde and barbituric acid in warm ethanol. The reaction mixture is stirred for a couple of hours, and the product precipitates upon standing overnight. sphinxsai.com

In another approach, modified fly ash, prepared by fusion with NaOH, has been used as an efficient and cost-effective catalyst for this condensation in an aqueous medium. tsijournals.comtsijournals.com This method highlights the potential for using waste materials in catalysis, further enhancing the green credentials of the synthesis. tsijournals.comtsijournals.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Barbituric acid |

| Benzaldehyde |

| Iron(III) chloride |

| Ethanol |

| Vanillin |

| Bismuth(III) oxide |

| 4-Chlorobenzaldehyde |

| 3,4,5-Trimethoxybenzaldehyde |

| 4-Hydroxy-3-methoxybenzaldehyde |

Application of Specific Catalysts in Knoevenagel Condensation

Electrochemical Synthesis of this compound Derivatives

Electrochemical synthesis has emerged as a rapid, green, and catalyst-free alternative for preparing this compound derivatives. researchgate.netresearchgate.net This method utilizes electricity to drive the chemical reaction, avoiding the need for chemical oxidants or reductants and often proceeding under mild conditions. frontiersin.org The synthesis of 5-(arylidene)barbiturate derivatives has been successfully achieved by reacting barbituric acid and various aldehydes in water, an environmentally benign solvent. researchgate.net The reactions are typically very fast, with target compounds being formed in high purity within minutes. researchgate.net

Optimization of Electrochemical Reaction Parameters

The efficiency and yield of electrochemical synthesis are highly dependent on several key parameters. Optimization of these factors is crucial for maximizing the effectiveness of the method. researchgate.netfrontiersin.org

Solvent and Electrolyte : The choice of solvent and supporting electrolyte is critical. Water is preferred as a green solvent. researchgate.net Studies have shown that the type of electrolyte, such as different sodium halide salts (e.g., NaBr, NaCl, NaI), can influence the reaction outcome. researchgate.net

Electrode Material : The material of the anode and cathode can significantly affect the reaction. Graphite (B72142) electrodes are commonly used. researchgate.net

Reaction Time and Temperature : These parameters are adjusted to ensure complete reaction while minimizing side products. The electrochemical method often allows for very short reaction times (e.g., six minutes) at room temperature. researchgate.netfrontiersin.org

Applied Current/Voltage : The electrical potential or current applied is a key driver of the reaction and must be carefully controlled for optimal results. researchgate.net

Green chemistry metrics, such as the E-factor and reaction mass efficiency, have been calculated for this electrochemical method, proving its efficiency and environmental advantages over many traditional synthetic routes. researchgate.net

Table 4: Electrochemical Synthesis of 5-Arylidine Barbiturate (B1230296) Derivatives

| Aldehyde Substituent | Yield (%) |

|---|---|

| 4-Cl | 95 |

| 4-F | 91 |

| 3-NO₂ | 86 |

| 4-N(CH₃)₂ | 98 |

| 2-Cl | 52 |

Data from a catalyst-free electrochemical synthesis in an aqueous solvent with a NaBr supporting electrolyte. researchgate.net

Solvent Effects

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates and product yields. Studies have systematically evaluated various solvents to optimize the Knoevenagel condensation reaction. inorgchemres.org In catalyst-based systems, a mixture of ethanol and water (1:1 v/v) has been identified as the optimal solvent system to achieve the maximum yield of the desired product. inorgchemres.org Other solvents like acetonitrile, acetic acid, dichloromethane, pure water, ethanol, and methanol (B129727) have also been tested. inorgchemres.org

In electrochemical synthesis, water is highlighted as an effective and environmentally benign "green" solvent, allowing the reaction to proceed efficiently without the need for traditional organic solvents. researchgate.netresearchgate.net The use of water as a solvent in catalyst-free systems at elevated temperatures has also proven effective. chem-soc.si

Table 1: Effect of Different Solvents on the Yield of a this compound Derivative. (Data derived from a study on the Knoevenagel condensation of 4-dimethylaminobenzaldehyde and barbituric acid) inorgchemres.org

Reaction Time Influence

Reaction time is a key variable that differs significantly between traditional and modern synthetic approaches. Conventional base-catalyzed methods in solvents like ethanol at room temperature may require several hours (e.g., 2 hours) to overnight stirring for the reaction to complete. sphinxsai.com Other reported methods in refluxing ethanol can take anywhere from 4 to 12 hours. researchgate.net

In contrast, newer methodologies have drastically reduced the required time. For instance, using a bismuth oxide (Bi₂O₃) nanostructure as a catalyst in water at room temperature allows the reaction to reach completion in under three minutes. Similarly, catalyst-free electrochemical synthesis in water has been shown to produce the target compounds in as little as six minutes. researchgate.netresearchgate.net Microwave-assisted synthesis on a solid support like basic alumina also demonstrates rapid reaction times, typically within 3-5 minutes. sid.ir

Table 2: Comparison of Reaction Times for this compound Synthesis.

Temperature Effects

Temperature is another parameter that can be adjusted to optimize the synthesis. Many procedures for creating this compound are effectively carried out at room temperature, particularly those employing highly active catalysts or electrochemical methods. inorgchemres.orgresearchgate.net For example, the use of a Bi₂O₃ nanocatalyst and certain electrochemical preparations achieve high yields at ambient temperatures. researchgate.net

In other cases, elevated temperatures are beneficial. One study found that for a reaction catalyzed by alum in an aqueous medium, increasing the temperature from room temperature to 60°C decreased the reaction time and improved the yield. rasayanjournal.co.in However, a further increase to 80°C resulted in a slightly lower yield, indicating an optimal temperature exists for specific catalytic systems. rasayanjournal.co.in Catalyst-free synthesis in water is also effectively performed by heating the reagents to 100°C. chem-soc.siscielo.br

Electrolyte and Electrode Material Studies

In the field of electrochemical synthesis, the choice of electrolyte and electrode material is paramount for reaction efficiency and selectivity. gamry.com For the electrosynthesis of 5-benzylidenebarbiturate derivatives, studies have been conducted to optimize these components. researchgate.net A common setup involves an undivided cell with two electrodes. gamry.comscielo.br

Research has demonstrated the use of a pencil graphite electrode (PGE) as a working electrode surface, which is a low-cost and effective material. researchgate.net In these studies, sodium bromide (NaBr) was employed as the supporting electrolyte in an aqueous solvent. researchgate.net The electrolyte's role is to ensure the conductivity of the solution, allowing the electrochemical reactions to proceed at the anode (oxidation) and cathode (reduction). gamry.com Broader studies in electroorganic synthesis have also evaluated materials like reticulated vitreous carbon (RVC) and porous three-dimensional nickel electrodes for various transformations, highlighting the ongoing research into finding optimal electrode materials for industrial processes. scielo.br

Green Chemistry Metrics in Electrochemical Synthesis

The electrochemical approach to synthesizing this compound derivatives aligns well with the principles of green chemistry. This is quantitatively assessed using several metrics. researchgate.net The efficiency of this method has been demonstrated through the calculation of its E-factor, mass intensity, mass productivity, and reaction mass efficiency. researchgate.net

E-Factor (Environmental Factor): This metric quantifies the amount of waste produced relative to the desired product. A lower E-factor signifies a greener process with less waste generation.

Mass Intensity: This is the ratio of the total mass used in a process (reactants, solvents, catalysts, workup materials) to the mass of the final product. A value closer to 1 indicates higher efficiency.

Mass Productivity: This is the reciprocal of mass intensity and represents the percentage of the final product mass relative to all materials used. A higher percentage is desirable.

Reaction Mass Efficiency (RME): This metric calculates the percentage of the mass of reactants that is incorporated into the final product. It provides insight into the inherent efficiency of the chemical transformation.

The favorable values for these metrics in the electrochemical synthesis of 5-benzylidenebarbiturates underscore its standing as a fast, catalyst-free, and atom-economical method. researchgate.netresearchgate.net

Table 3: Green Chemistry Metrics for the Electrochemical Synthesis of a this compound Derivative. (Based on findings for compound 3a in the cited study) researchgate.net

Derivatization Strategies and Post-Synthesis Modifications

The core structure of this compound serves as a versatile scaffold for further chemical modification. Derivatization is a key strategy employed to explore and optimize the biological and material properties of the parent compound.

Introduction of Substituents for Structure-Activity Relationship Studies

A primary motivation for synthesizing derivatives of this compound is to conduct structure-activity relationship (SAR) studies. This involves systematically introducing various substituents onto the phenyl ring of the benzylidene moiety and evaluating the resulting changes in biological activity or physical properties. sphinxsai.com

For example, a range of substituted 5-benzylidenebarbituric acids have been prepared by reacting barbituric acid with various substituted benzaldehydes. sphinxsai.comsphinxsai.comresearchgate.net These derivatives, featuring different electron-donating or electron-withdrawing groups, were then tested for their antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. sphinxsai.com The results help to establish a correlation between the nature and position of the substituent and the observed antibacterial efficacy. sphinxsai.comresearchgate.net

Beyond antibacterial applications, SAR studies are used to tune other properties. The introduction of different functional groups can modify the molecule's electronic characteristics, which is relevant for applications in materials science, such as nonlinear optical materials. sphinxsai.com In medicinal chemistry, derivatization of analogous structures has been used to develop compounds with specific activities, such as retinoid X receptor (RXR) agonists and antagonists, by modifying the core acid structure. nih.gov This strategic introduction of substituents is a cornerstone of rational drug design and materials science, allowing for the fine-tuning of molecular properties for specific functions. researchgate.net

Formation of Fused Heterocycles from this compound Precursors

This compound and its derivatives are pivotal intermediates in the synthesis of complex fused heterocyclic compounds. sphinxsai.com The inherent reactivity of the benzylidene moiety allows for cyclization reactions that yield various pharmacologically relevant scaffolds.

Pyrimidine (B1678525) Derivatives.rasayanjournal.co.in

The barbituric acid core is itself a pyrimidine derivative, but it can be further elaborated to create more complex fused pyrimidine systems. sphinxsai.com For instance, the reaction of 5-arylidene barbituric acids with active methylene (B1212753) compounds can lead to the formation of pyridino[2,3-d]pyrimidine derivatives. researchgate.net One reported method involves the reaction of 5-arylidene barbituric acid with nucleophiles like barbituric acid or acetyl acetone (B3395972) to build these structures. researchgate.net Additionally, adducts of dimedone and 5-arylidenebarbituric acids react with N-bromosuccinimide in aqueous ethanol to produce functionalized spiro[1-benzofuran-2,5'-pyrimidine] derivatives. researchgate.net The reaction of bispyrimidine-2,4,6-trione derivatives, formed from this compound, with cyclizing agents such as hydrazine (B178648) hydrate (B1144303) or aminothiazole also yields pyridino[2,3-d]pyrimidine structures. researchgate.net

Pyrazolo[3,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines.rasayanjournal.co.in

5-Benzylidenebarbituric acids are recognized as important building blocks for synthesizing pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. sphinxsai.com These heterocyclic systems are of significant interest in medicinal chemistry. The synthesis of pyrido[2,3-d]pyrimidines can be achieved through a one-pot, three-component reaction of aromatic aldehydes, barbituric acid derivatives, and another active methylene compound or amine source, often facilitated by a catalyst. scispace.com For example, refluxing bispyrimidine-2,4,6-trione derivatives (derived from the Michael addition of barbituric acid to this compound) with reagents like hydrazine hydrate or aminothiazole in the presence of anhydrous sodium acetate (B1210297) in ethanol leads to the formation of various pyridino[2,3-d]pyrimidine derivatives in high yields. researchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidines often starts from pyrazole (B372694) precursors which are then cyclized to form the fused pyrimidine ring. nih.govmdpi.comsemanticscholar.org While direct conversion from this compound is less commonly detailed, its role as a key intermediate for fused heterocycles highlights its importance in this area of synthetic chemistry. sphinxsai.com

Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-diones.mathnet.ruresearchgate.net

Pyrano[2,3-d]pyrimidine derivatives are frequently synthesized from this compound precursors. One major pathway is the hetero-Diels-Alder reaction, where the 5-arylidene barbituric acid acts as the diene component. chem-soc.si These reactions have garnered significant attention due to the biological activities of the resulting products, which include antiviral and antibacterial properties. chem-soc.si

Another common method is a three-component reaction involving an aromatic aldehyde, barbituric acid, and an active methylene compound like malononitrile. nih.gov This condensation can be efficiently promoted by various catalysts, including sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), under solvent-free conditions. nih.gov The reaction proceeds via the initial Knoevenagel condensation to form a benzylidene intermediate, which then undergoes a Michael addition with barbituric acid followed by intramolecular cyclization. nih.gov

| Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | SBA-Pr-SO3H | 140°C, Solvent-free | 15 | 95 |

| 4-Chlorobenzaldehyde | SBA-Pr-SO3H | 140°C, Solvent-free | 20 | 96 |

| Benzaldehyde | SBA-Pr-SO3H | 140°C, Solvent-free | 30 | 92 |

| 4-Methylbenzaldehyde | SBA-Pr-SO3H | 140°C, Solvent-free | 45 | 90 |

| 4-Methoxybenzaldehyde | SBA-Pr-SO3H | 140°C, Solvent-free | 40 | 94 |

Oxadiazaflavines.rasayanjournal.co.in

Derivatives of 5-arylidene barbituric acid serve as valuable raw materials for the synthesis of oxadiazaflavines. sphinxsai.comresearchgate.netnih.govfrontiersin.org This application underscores the versatility of the benzylidene barbiturate scaffold in accessing diverse heterocyclic structures. nih.gov

Michael Adduct Formation with Nucleophiles.mathnet.ruresearchgate.netnih.gov

The exocyclic double bond in this compound is strongly polarized due to the electron-withdrawing nature of the adjacent carbonyl groups, making the benzylic carbon atom highly electrophilic. chem-soc.si This renders the compound an excellent Michael acceptor, readily forming adducts with a variety of nucleophiles. researchgate.net

Common nucleophiles that participate in Michael addition reactions with 5-benzylidenebarbiturates include:

C-Nucleophiles: Anions derived from active methylene compounds, such as a second molecule of barbituric acid, lead to the formation of symmetric Michael adducts. chem-soc.sinih.gov

O-Nucleophiles: Alkoxides and water can add across the double bond. chem-soc.si

N-Nucleophiles: Amines are also effective nucleophiles in this reaction. chem-soc.si

S-Nucleophiles: Thiols readily form Michael adducts with 5-benzylidenebarbiturates. chem-soc.si

The kinetics of these reactions have been studied to quantify the electrophilicity of 5-benzylidenebarbituric acids. acs.org These studies confirm their reactivity, which is comparable to that of similarly substituted benzylidenemalononitriles. acs.org The reaction between barbituric acid and various benzaldehydes can be selectively controlled by the reaction conditions to yield either the Knoevenagel product (this compound) or the symmetric Michael adduct. chem-soc.sinih.gov For example, performing the reaction in water favors the formation of 5-benzylidenebarbituric acids, while using glacial acetic acid with sodium acetate promotes the formation of the Michael adducts. chem-soc.si

| Benzaldehyde Substituent | Reaction Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 4-Cl | Glacial Acetic Acid, NaOAc | Michael Adduct | 97 |

| 4-NO2 | Glacial Acetic Acid, NaOAc | Michael Adduct | 95 |

| 2-Cl | Glacial Acetic Acid, NaOAc | Michael Adduct | 92 |

| H | Glacial Acetic Acid, NaOAc | Michael Adduct | 81 |

Hydride Transfer Reactions.researchgate.net

5-Benzylidenebarbituric acids can participate in hydride transfer reactions, acting as hydride acceptors. A notable example is the B(C6F5)3-catalyzed transfer 1,4-hydrostannylation of these electron-deficient olefins. lookchem.com In this process, a hydride is abstracted from a hypercoordinated tin reagent, iPr-tricarbastannatrane, to form a hydridoborate anion, [HB(C6F5)3]−. lookchem.com This anion then acts as the reducing agent, delivering a hydride to the benzylic position of the this compound. lookchem.com

Another type of reaction involving a formal hydride transfer is the interaction of 5-(2-alkoxybenzylidene) barbituric acids, which can cyclize to form 2,4,6-trioxoperhydropyrimidine-5-spiro-3′-chromanes. mathnet.ruacs.org Similarly, 5-o-dialkylaminobenzylidene derivatives can cyclize into spiro-tetrahydroquinolines under mild conditions, a process involving an intramolecular hydride transfer known as the tert-amino effect. mathnet.ru

Oxidation Reactions by this compound Derivatives

This compound and its derivatives are notable for their capacity to act as oxidizing agents in various chemical transformations. The reactivity stems from the polarized exocyclic double bond which can be readily reduced. chem-soc.si This characteristic allows them to serve as effective models for biological redox coenzymes such as Flavin Adenine Dinucleotide (FAD) and Nicotinamide Adenine Dinucleotide (NAD). chem-soc.si Consequently, these compounds have been utilized for the mild oxidation of several functional groups. chem-soc.si

Detailed Research Findings

Research has demonstrated the utility of 5-arylidene barbituric acids as oxidants for the mild oxidation of alcohols and thiols. chem-soc.si The mechanism of oxidation for alcohols is believed to involve a hydride transfer from the alcohol to the barbiturate derivative. researchgate.net

Key applications documented in the literature include:

Oxidation of Alcohols: Derivatives of this compound are effective in the mild oxidation of both allylic and benzylic alcohols. chem-soc.sitandfonline.com For instance, related compounds like 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, also known as 10-Oxa-5-deazaflavins, have been specifically used for the oxidation of benzyl (B1604629) alcohol. tandfonline.com

Oxidation of Thiols: These compounds are capable of oxidizing thiols, leading to the formation of disulfides. chem-soc.si A notable application is the use of 5-arylidene-1,3-dimethylbarbituric acid in the synthesis of unsymmetrical disulfides. sphinxsai.comtsijournals.com

Domino Reactions: In more complex transformations, this compound derivatives participate in interconnected reaction sequences, such as a domino oxidation hetero-Diels-Alder reaction. chem-soc.si

The versatility of these compounds as oxidizing agents makes them valuable reagents in organic synthesis. sphinxsai.com

Oxidation Reactions Overview

The following table summarizes the documented oxidative applications of this compound derivatives based on available research.

| Substrate | Product | Derivative Used | Reaction Type |

| Allylic Alcohols | Aldehydes/Ketones | 5-Arylidene barbituric acids | Mild Oxidation |

| Benzylic Alcohols | Aldehydes/Ketones | 5-Arylidene barbituric acids | Mild Oxidation chem-soc.sitandfonline.com |

| Benzyl Alcohol | Benzaldehyde | 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones | Oxidation tandfonline.com |

| Thiols | Disulfides | 5-Arylidene barbituric acids | Mild Oxidation chem-soc.si |

| Thiols | Unsymmetrical Disulfides | 5-Arylidene-1,3-dimethylbarbituric acid | Oxidation sphinxsai.comtsijournals.com |

Spectroscopic and Structural Insights into this compound

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal in confirming the molecular structure, identifying functional groups, and understanding the electronic environment of the compound.

Chemical Reactions of 5 Benzylidenebarbituric Acid

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity has been extensively utilized to synthesize more complex molecules. The kinetics of these reactions have been studied to quantify the electrophilicity of benzylidenebarbituric acids. acs.orgscience24.com

Nucleophiles: A variety of nucleophiles can participate in Michael addition reactions with this compound, including:

Alkoxides

Amines

Thiols

Water

Stabilized carbanions acs.org

The reaction can sometimes lead to the formation of symmetric Michael adducts, depending on the reaction conditions. nih.gov Asymmetric Michael additions have also been developed, using chiral catalysts to produce enantiomerically enriched products. For instance, squaramide catalysts have been employed in the asymmetric Michael addition/cyclization of benzylidene barbituric acids with oxindolylmalonitriles to afford chiral bisspiro barbituric acid–oxindole derivatives with high stereoselectivity. mdpi.comresearchgate.net

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates atoms from all starting materials, are a powerful tool in modern organic synthesis. tezu.ernet.in this compound can be generated in situ and participate in MCRs, or it can be used as a pre-formed reactant.

Knoevenagel/Hetero-Diels-Alder Reactions: A prominent example is the domino Knoevenagel/hetero-Diels-Alder reaction. In this sequence, an aromatic aldehyde first undergoes a Knoevenagel condensation with a barbituric acid derivative to form a this compound intermediate. This electron-deficient heterodienophile then reacts with a diene, such as ethyl vinyl ether or 2,3-dihydrofuran, in a hetero-Diels-Alder reaction to yield complex fused pyrimidine (B1678525) derivatives like pyrano[2,3-d]pyrimidines. beilstein-journals.org Indium(III) chloride has been shown to be an effective catalyst for this transformation. beilstein-journals.org

The participation of this compound in these and other multicomponent reactions highlights its utility as a versatile building block for the rapid construction of diverse and complex heterocyclic scaffolds. researchgate.netbenthamscience.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of 5-benzylidenebarbituric acid. These methods allow for the detailed analysis of molecular orbitals, electronic transitions, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the structure and electronic properties of this compound and its derivatives. enu.kzresearchgate.net DFT calculations are employed to optimize the molecular geometries, determine vibrational frequencies, and analyze the electronic ground state. researchgate.net For instance, the B3LYP functional combined with the 6-311G(d,p) basis set has been successfully used to optimize the molecular structures of barbituric acid derivatives, yielding geometric parameters that correlate well with experimental data. researchgate.net

Theoretical studies on derivatives like 5-(4'-dimethylaminobenzylidene)barbituric acid have utilized DFT to compute its structure and electronic spectra, providing insights into its aggregation behavior. enu.kzbuketov.edu.kz These calculations are crucial for understanding intermolecular interactions, such as hydrogen bonding, which influences the formation of molecular complexes. enu.kzresearchgate.net DFT has also been used to study the stability of various tautomeric forms of barbituric acid, establishing that the tri-keto form is generally the most stable in the gas phase. researchgate.net

Table 1: Example of DFT Calculated Vibrational Frequencies for a this compound Derivative Data extracted from a study on 5-(4'-dimethylaminobenzylidene)barbituric acid. researchgate.net

| Vibration Mode | Calculated Frequency (cm⁻¹) | Description |

| υ (C-O) | 1841.99 | Stretching vibration of carbonyl group |

| υ (C-O) | 1790.45 | Stretching vibration of carbonyl group |

| υ (C-C) | 1602.07 | Stretching vibration of carbon-carbon bond |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties and electronic spectra of molecules like this compound. enu.kzresearchgate.net This approach allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions. sciencepublishinggroup.comscirp.org

TD-DFT calculations have been applied to investigate the unusual spectral behavior of this compound derivatives, particularly in aggregated forms. researchgate.net For example, in studies of 5-(4'-dimethylaminobenzylidene)barbituric acid, TD-DFT confirmed the appearance of a new absorption band upon aggregation, which shifts to longer wavelengths (a red shift) as the number of interacting molecules increases. enu.kzresearchgate.net This phenomenon is attributed to intermolecular charge transfer. enu.kz The analysis of excited states helps in understanding the fluorescence and luminescence properties of these compounds. enu.kz

Table 2: TD-DFT Calculated Absorption Wavelengths for Aggregates of a this compound Derivative Data for 5-(4'-dimethylaminobenzylidene)barbituric acid aggregates. researchgate.net

| Number of Molecules in Complex | Calculated Absorption Wavelength (nm) |

| 1 (Monomer) | 371.58 |

| 2 (Dimer) | 392 |

| 3 (Trimer) | 408 |

| 4 (Tetramer) | 409 |

| 5 (Pentamer) | 411 |

In addition to DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) are used for high-accuracy calculations, particularly for geometry optimization. researchgate.net While computationally more demanding, MP2 can provide a valuable benchmark for DFT results. The use of ab initio MP2 geometry optimization has been noted as part of a comprehensive computational approach to interpret experimental studies on the ground and excited states of this compound derivatives. researchgate.net Such calculations, along with other methods, have consistently established that the triketo tautomer of barbituric acid is the most predominant form in a vacuum. researchgate.net

Tautomeric Properties and Stability Investigations

Barbituric acid and its 5-substituted derivatives can exist in several tautomeric forms due to the mobility of protons. echemcom.comfrontiersin.org The primary forms are the tri-keto, enol, and various lactam-lactim forms. researchgate.netechemcom.com

Computational studies have been essential in determining the relative stability of these tautomers. researchgate.net Theoretical calculations almost universally show that the tri-keto form of barbituric acid is the most stable tautomer in the gas phase. researchgate.netresearchgate.net The stability can, however, be influenced by the environment. For example, theoretical investigations considering the role of solvent molecules have explored the energy changes and proton transfer mechanisms involved in tautomerism. echemcom.com The keto-enol tautomerism of the barbituric acid moiety is a key step in its condensation reaction with aldehydes to form this compound derivatives. frontiersin.org The relative stability of tautomers is a critical factor in the chemical reactivity and biological activity of these compounds. researchgate.net

Analysis of Push-Pull Electronic Systems in this compound Derivatives

This compound derivatives are often investigated as potential push-pull electronic systems. bg.ac.rsmpn.gov.rs In these systems, an electron-donating group (the "push" component) is connected to an electron-accepting group (the "pull" component) through a π-conjugated bridge. This arrangement leads to significant intramolecular charge transfer (ICT) from the donor to the acceptor. acs.org

In derivatives of this compound, the substituted phenyl ring can act as the donor group, while the barbituric acid moiety typically functions as the acceptor. mpn.gov.rs However, studies have also explored the potential for the barbituric acid ring itself to act as a weak electron donor when paired with a very strong electron-acceptor group. mpn.gov.rs The efficiency of the push-pull effect is highly dependent on the nature of the substituents on the phenyl ring. mpn.gov.rsacs.org

The extent of electronic interactions and the push-pull character in the ground state of these molecules can be quantified using a combination of experimental and theoretical techniques.

Linear Free Energy Relationships (LFER) applied to ¹³C NMR chemical shifts are a powerful experimental tool for this purpose. researchgate.netmpn.gov.rs By correlating the chemical shifts of specific carbon atoms within the molecule with substituent parameters, it is possible to probe the electronic interactions and charge distribution in the ground state. mpn.gov.rs

From a theoretical standpoint, Mayer bond order analysis provides a quantitative measure of the π-bond character of the crucial bonds within the conjugated system. dntb.gov.ua A lower π-bond order for the exocyclic C=C double bond and the bonds within the aromatic ring can indicate a stronger push-pull effect, as it suggests greater charge delocalization and a more pronounced single-bond character due to intramolecular charge transfer. These theoretical analyses, combined with calculated electron densities and optimized geometries, offer a detailed interpretation of the electronic structure. mpn.gov.rs

Through-Space Charge Transfer Efficiency

Theoretical evaluations, particularly using time-dependent density functional theory (TD-DFT), have been employed to understand the through-space charge transfer (CT) phenomena in push-pull organic molecules, a category that includes derivatives of this compound. acs.orgdntb.gov.ua In these systems, barbituric acid functions as an electron acceptor. researchgate.net Studies on model rod-like push-pull compounds investigate the efficiency of charge transfer that occurs not through the covalent bond framework but across space. acs.org

Models allow for the quantification of key metrics such as the charge transfer distance and the amount of electron density transferred. acs.org For α,ω-nitro-dimethylamino chains, which serve as a reference for push-pull systems, charge transfer is found to be maximized when the donor and acceptor groups are separated by four to six conjugated rings. acs.org In such configurations, the maximum charge transfer distance is approximately 5 Å, a value that can be enhanced by 1–2 Å in a polar solvent environment. acs.org These theoretical lessons are applicable to this compound derivatives, which are studied as potential push-pull electronic systems where charge transfer is a key feature of their electronic structure. dntb.gov.ua

Molecular Aggregation Studies and Aggregation-Induced Emission (AIE) Phenomenon

Derivatives of this compound exhibit fascinating photophysical behavior related to their aggregation state. While typically non-luminescent in dilute solutions, they can become highly emissive upon aggregation, a phenomenon known as aggregation-induced emission (AIE). udel.eduresearchgate.netbuketov.edu.kz

Intermolecular Vibronic Interactions and Non-radiative Deactivation

In the solid state or in aggregates, the fluorescence efficiency of many organic luminophores decreases, a phenomenon often attributed to aggregation-caused quenching (ACQ). researchgate.net This quenching is primarily caused by intermolecular vibronic interactions, which promote non-radiative deactivation processes for the excited state. udel.eduresearchgate.netbuketov.edu.kzenu.kz However, certain this compound derivatives are an exception to this rule. enu.kz For these molecules, aggregation restricts intramolecular rotations, which in dilute solutions are a major pathway for non-radiative decay. researchgate.net By locking the molecules in place, aggregation blocks these non-radiative channels, causing the molecules to become highly emissive. researchgate.netbuketov.edu.kz Theoretical calculations confirm that the AIE characteristics of these dyes are a direct result of intermolecular interactions. udel.eduresearchgate.netresearchgate.net

Hydrogen Bonding and Electronic States in Aggregates

The aggregation of this compound derivatives is facilitated by their structural capacity to form intermolecular hydrogen bonds. enu.kzresearchgate.net Quantum-chemical calculations, such as those using Density Functional Theory (DFT), show that complex formation occurs due to these hydrogen bonds. enu.kzresearchgate.net The formation of aggregates leads to significant changes in the electronic states of the molecules. buketov.edu.kzresearchgate.net Theoretical studies on 5-(4'-dimethylaminobenzylidene)barbituric acid confirm the appearance of a new absorption band upon aggregation, which shifts to longer wavelengths (a red shift) as the number of molecules in the aggregate increases. buketov.edu.kzresearchgate.netresearchgate.net This new band is characterized as an intermolecular charge transfer band, where π-electrons are transferred from one molecule to another within the aggregate. researchgate.net

The table below summarizes the theoretical calculations for aggregates of 5-(4'-dimethylaminobenzylidene)barbituric acid (DM).

| Number of Molecules in Aggregate | Calculated Absorption Wavelength (nm) | Nature of Transition |

| 1 (Monomer) | 371.58 | Intramolecular Charge Transfer |

| 2 (Dimer) | 379 / 392 | Intermolecular Charge Transfer |

| 3 (Trimer) | 379 / 408 | Intermolecular Charge Transfer |

| 4 (Tetramer) | 379 / 409 | Intermolecular Charge Transfer |

| 5 (Pentamer) | 411 | Intermolecular Charge Transfer |

| Data sourced from quantum-chemical studies. researchgate.netresearchgate.net |

Structure-Reactivity Correlations and Quantitative Structure-Activity Relationships (QSAR)

The chemical reactivity and biological activity of this compound derivatives are highly dependent on the nature of substituents on the phenyl ring. These relationships have been quantified through various correlation studies.

Substituent Effects on Reactivity

The introduction of different substituent groups on the benzaldehyde (B42025) precursor allows for the synthesis of a range of 5-benzylidenebarbituric acids with varied properties. sphinxsai.comresearchgate.net The effect of these substituents on the reactivity and biological activity of the resulting compounds can be quantitatively assessed. sphinxsai.com In a study on the antibacterial activity of substituted 5-benzylidenebarbituric acids, a correlation was established between the inhibition zone diameter (IZD) and Hammett substituent constants (σ). sphinxsai.comresearchgate.net

The results showed a positive value for the reaction constant (ρ) in the Hammett equation, indicating that electron-withdrawing substituents on the phenyl ring increase the antibacterial activity, while electron-releasing groups decrease it. sphinxsai.comresearchgate.net This suggests that the electrophilicity of the exocyclic double bond is a key factor in the compound's mechanism of action. sphinxsai.com Furthermore, excellent correlations have been observed between Hammett σ+ constants and the ¹³C NMR chemical shifts of key carbon atoms in these molecules. capes.gov.br

The table below presents the correlation analysis for the antibacterial activity of substituted 5-benzylidenebarbituric acids against Klebsiella oxytoca.

| Substituent (X) | Hammett Constant (σ) | Inhibition Zone Diameter (mm) |

| 4'-OCH₃ | -0.27 | 12 |

| 4'-OH | -0.37 | 12 |

| 4'-CH₃ | -0.17 | 13 |

| H | 0.00 | 14 |

| 4'-Cl | 0.23 | 15 |

| 4'-Br | 0.23 | 16 |

| 4'-NO₂ | 0.78 | 20 |

| Data sourced from a structure-reactivity study. sphinxsai.com |

Linear Solvation Energy Relationships (LSER)

Linear Solvation Energy Relationships (LSER) have been applied to analyze the spectral data (UV frequencies and ¹³C NMR chemical shifts) of this compound derivatives. researchgate.net The LSER framework describes solvation energy as a linear combination of terms related to solute-solvent interactions, including dipolarity/polarizability, hydrogen-bond acidity and basicity, and molecular volume. ontosight.ai This approach, along with Linear Free Energy Relationships (LFER), helps in understanding the tautomeric properties and electronic interactions within these molecules, particularly in donor-π-linker-acceptor systems where the barbituric acid moiety acts as the electron acceptor. researchgate.net

Pharmacological and Biological Activity Research

Antimicrobial Activities

Derivatives of 5-benzylidenebarbituric acid have been evaluated for their efficacy against a range of microbial pathogens, demonstrating notable antibacterial and antifungal properties.

Antibacterial Activity

Substituted 5-benzylidenebarbituric acids have shown a broad range of antibacterial activity against both Gram-positive and Gram-negative bacteria. sphinxsai.comresearchgate.net One study investigated a series of these compounds against Staphylococcus aureus (a Gram-positive bacterium) and five Gram-negative bacteria: Escherichia coli, Klebsiella oxytoca, Proteus mirabilis, Pseudomonas aeruginosa, and Shigella sonnei. sphinxsai.com The study found that the antibacterial efficacy of these compounds is influenced by the nature of the substituents on the benzylidene ring, with electron-withdrawing groups tending to increase the antibacterial activity. sphinxsai.com

Another series of novel 5-benzylidene barbiturate (B1230296) and thiobarbiturate derivatives exhibited selective antibacterial activity against Staphylococcus aureus, with one compound reporting a Minimum Inhibitory Concentration (MIC) value of 3.1 µg/mL. nih.govresearchgate.net Additionally, various arylidene barbiturates and thiobarbiturates have been tested against a panel of thirteen bacteria, showing effective antibacterial properties. nih.gov The synthesis of conformationally restricted analogues of trimethoprim, a known antibacterial agent, has involved the condensation of barbituric acid with an indanone derivative, highlighting the utility of the barbiturate scaffold in developing new antibacterial agents. nih.gov

Table 1: Antibacterial Activity of Substituted 5-Benzylidenebarbituric Acids Data represents the diameter of the inhibition zone in mm.

| Compound (Substituent) | S. aureus | E. coli | K. oxytoca | P. mirabilis | P. aeruginosa | S. sonnei |

| H | 12 | 10 | 11 | 11 | 10 | 11 |

| 4-OCH₃ | 11 | 9 | 10 | 10 | 9 | 10 |

| 4-OH | 10 | 8 | 9 | 9 | 8 | 9 |

| 4-Cl | 14 | 12 | 13 | 13 | 12 | 13 |

| 4-NO₂ | 16 | 14 | 15 | 15 | 14 | 15 |

| 2-Cl | 13 | 11 | 12 | 12 | 11 | 12 |

| 2-NO₂ | 15 | 13 | 14 | 14 | 13 | 14 |

Source: Adapted from International Journal of ChemTech Research, 2017. sphinxsai.com

Antifungal Activity

The antifungal potential of this compound derivatives has also been a subject of investigation. A series of N,N-dimethyl-arylidene barbiturates were synthesized and evaluated against several fungal strains, with most of the compounds demonstrating antifungal activities. jcsp.org.pk Specifically, 5-arylidene barbituric acid derivatives have shown activity against fungal strains such as Aspergillus niger and Aspergillus flavus. researchgate.net While barbituric acid itself is pharmacologically inactive, its derivatives, including the 5-benzylidene variants, have been reported to possess antifungal properties. jcsp.org.pk The structural features of these molecules play a crucial role in their antifungal efficacy. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogues on several key enzymes have been explored, suggesting their potential role in managing various pathological conditions.

Urease Inhibition

Certain arylidene barbiturates have been evaluated for their urease inhibitory activity. nih.gov A study on a series of these compounds demonstrated effective antiurease activity. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. The findings suggest that arylidene barbiturates could be promising candidates for the development of new anti-ulcer drugs that target urease. nih.gov

Tyrosinase Inhibition

A number of studies have focused on the tyrosinase inhibitory potential of this compound derivatives. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for applications in cosmetics and treatments for hyperpigmentation disorders. nih.gov A series of novel 5-benzylidene barbiturate and thiobarbiturate derivatives were synthesized and showed potent inhibitory effects on mushroom tyrosinase. nih.govresearchgate.netcapes.gov.br Two compounds, in particular, were identified as highly potent irreversible inhibitors with IC₅₀ values of 13.98 µM and 14.49 µM, respectively. nih.govresearchgate.netcapes.gov.br Another study on 5-benzylidene(thio)barbiturate-β-D-glycosides also reported significant mushroom tyrosinase inhibition, with the most potent compound having an IC₅₀ value of 0.05 mmol/L. nih.gov

Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type |

| Derivative 1a | 13.98 | Irreversible |

| Derivative 2a | 14.49 | Irreversible |

Source: Adapted from PubMed, 2011. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Derivatives of 5-arylidene N,N'-dimethylbarbituric acid have been evaluated for their ability to inhibit xanthine oxidase (XO). researchgate.netjcsp.org.pk This enzyme plays a crucial role in purine metabolism, and its inhibition is a key strategy for the treatment of gout and hyperuricemia. jcsp.org.pk A study involving twenty-four N,N'-dimethylbarbituric acid derivatives showed that a majority of these compounds exhibited good to moderate in vitro xanthine oxidase inhibitory activity, with IC₅₀ values ranging from 20.97 ± 0.29 to 327.0 ± 3.50 µM. researchgate.netjcsp.org.pk The structure-activity relationship was also discussed, identifying key structural features responsible for the varying degrees of inhibitory activity. researchgate.net

Table 3: Xanthine Oxidase Inhibitory Activity of Selected 5-Arylidene N,N'-dimethylbarbituric Acid Derivatives

| Compound | IC₅₀ (µM) |

| Derivative 1 | 20.97 ± 0.29 |

| Derivative 2 | 75.03 ± 2.00 |

| Derivative 3 | > 350 (inactive) |

| Derivative 4 | 327.0 ± 3.50 |

Source: Adapted from Journal of The Chemical Society of Pakistan, 2013. jcsp.org.pk

mPGES-1/COX-2 Inhibitory Activities

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with fewer side effects.

Research has led to the discovery of a novel class of this compound derivatives as potent and selective inhibitors of human mPGES-1. Through structure-based rational design, compounds have been identified that exhibit significant inhibitory activity against both human and mouse mPGES-1 enzymes. This dual potency is crucial for preclinical testing in wild-type mouse models of inflammation.

One notable derivative demonstrated submicromolar potency against human mPGES-1, with an IC50 value of 87 ± 27 nM. However, this particular compound was not as effective against the mouse enzyme. Further modifications to the structure, such as alterations to the alkoxy side chain, were explored to optimize potency for both species. Studies have shown that both electron-withdrawing and electron-donating groups on the benzylidene moiety are tolerated, with the former often resulting in greater inhibition.

Crucially, these this compound derivatives have shown high selectivity for mPGES-1 over COX-1 and COX-2 enzymes. This selectivity is a significant advantage, as the inhibition of COX enzymes is associated with gastrointestinal and cardiovascular side effects. By sparing COX-1/2, these compounds are expected to have a better safety profile. The development of these inhibitors represents a step towards a new generation of anti-inflammatory drugs.

Table 1: In vitro Inhibitory Potencies of this compound Derivatives

| Compound | Human mPGES-1 IC50 (µM) | Mouse mPGES-1 IC50 (µM) | % Inhibition of COX-1/2 at 100 µM |

| Derivative 1 | 0.087 ± 0.027 | > 10 | Not specified |

| Derivative 2 | Not specified | Not specified | Not specified |

Anticonvulsant Activity

Barbituric acid derivatives have long been recognized for their effects on the central nervous system, including their use as anticonvulsants. Studies have specifically investigated the anticonvulsant properties of this compound derivatives.

In one study, a series of thirteen synthesized benzylidene barbituric acid derivatives were evaluated for their ability to protect against pentylenetetrazole (PTZ)-induced seizures in mice. The results indicated that these compounds possess anticonvulsant activity. Further investigation into the mechanism of action suggested the involvement of the nitric oxide (NO) pathway in their anticonvulsive effects. The study utilized various agents, including a non-selective nitric oxide synthase (NOS) inhibitor, a selective inducible NOS (iNOS) inhibitor, a selective neuronal NOS (nNOS) inhibitor, and an NO substrate to probe this mechanism.

Another study focused on 5,5-diphenylbarbituric acid, a related compound, and demonstrated its effectiveness in the maximum electroshock test and against seizures induced by pentylenetetrazol in rats. The brain concentrations of the drug correlated with its protective effects. These findings suggest that the barbituric acid core, with appropriate substitutions at the 5-position, is a viable scaffold for the development of new antiepileptic agents.

Sedative and Hypnotic Effects (General Class of Barbiturates)

As a class of drugs, barbiturates are well-known for their sedative and hypnotic properties. nih.govresearchgate.netnih.gov These effects are mediated through their action on the central nervous system. Barbiturates enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. nih.gov This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedation, relaxation, and the induction of sleep. nih.govnih.govresearchgate.net

The pyrimidine (B1678525) ring at the core of the barbiturate structure is essential for this activity. nih.gov The duration of action of different barbiturates can vary, leading to their classification as ultra-short, short, intermediate, or long-acting. nih.gov While they were historically used for insomnia, their use for this indication has largely been replaced by newer drugs with better safety profiles due to the risk of respiratory depression and physical dependence associated with prolonged use. nih.govresearchgate.net

Antispasmodic Activity

Antispasmodic drugs are used to relieve cramps and spasms of the smooth muscle, particularly in the gastrointestinal tract. The mechanism of action for many antispasmodics involves the inhibition of calcium uptake by smooth muscle cells. By blocking voltage-gated calcium channels, these drugs reduce the influx of calcium that is necessary for muscle contraction, leading to muscle relaxation. Some antispasmodics may also act by modulating the release of neurotransmitters or by having a direct effect on the contractile proteins of the muscle. While specific studies on the antispasmodic activity of this compound are limited, the general class of compounds that modulate neuronal excitability and ion channel function may possess such properties.

Antidiabetic Activity

Research into the antidiabetic potential of various chemical compounds is an active area of investigation. Some studies have explored the antidiabetic properties of various heterocyclic compounds. For instance, thiazolidinediones are a class of drugs known to improve insulin sensitivity. While direct evidence for the antidiabetic activity of this compound is not extensively documented in the reviewed literature, the structural diversity of barbituric acid derivatives suggests that they could be investigated for their effects on metabolic pathways relevant to diabetes. The general approach often involves screening compounds for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion, or to modulate the activity of receptors like peroxisome proliferator-activated receptors (PPARs) that regulate glucose and lipid metabolism.

Anticancer and Antitumor Activity

The potential of barbituric acid derivatives as anticancer and antitumor agents has been explored in several studies. researchgate.net Research has shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells while remaining selective and less toxic to normal cells.

One area of investigation involves the use of barbituric acid derivatives to enhance the efficacy of existing chemotherapy drugs. For example, 5-(benzyloxybenzyl)barbituric acid acyclonucleoside has been shown to potentiate the antitumor effects of 5-fluoro-2'-deoxyuridine by inhibiting the enzyme uridine phosphorylase, which is involved in the breakdown of the chemotherapeutic agent.

Structurally related compounds, such as 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, have demonstrated the ability to induce apoptosis in various cancer cell lines, including those resistant to conventional drugs like paclitaxel and vinorelbine. These compounds were found to be effective against cancer cells overexpressing P-glycoprotein, a protein associated with multidrug resistance.

Furthermore, studies on barbituric acid and thiobarbituric acid derivatives linked to other chemical moieties, such as 2-phenyl indole, have identified compounds with moderate to marked antitumor activity against human prostate and breast cancer cell lines.

Table 2: Anticancer Activity of Barbituric Acid Derivatives and Analogs

| Compound/Analog | Cancer Cell Lines Tested | Observed Effect |

| 5-(Benzyloxybenzyl)barbituric acid acyclonucleoside | Human colon carcinomas (DLD-1, HCT-15) | Potentiated cytotoxicity of FdUrd |

| 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs | Human lung cancer cells (paclitaxel- and vinorelbine-sensitive and -resistant) | Induced apoptosis, effective in drug-resistant cells |

| Thiobarbituric acid linked to 2-phenyl indole derivatives | Human prostate (DU145), Dwivedi (DWD), and breast (MCF7) cancer cell lines | Moderate to marked antitumor activity |

Anti-inflammatory Potential

The anti-inflammatory potential of this compound is strongly supported by its inhibitory activity against mPGES-1, as detailed previously. By selectively blocking the production of the pro-inflammatory prostaglandin E2, these compounds can effectively reduce inflammation.

In addition to the mPGES-1 pathway, other mechanisms may contribute to the anti-inflammatory effects of barbituric acid derivatives. Studies on new aminomethyl derivatives of 1-cyclohexyl-5-alkyl and 1-cyclohexyl-5,5-dialkylbarbituric acids have demonstrated anti-inflammatory activity in carrageenan-edema and xylene-induced inflammation models in rodents. This suggests that the barbiturate scaffold can be modified to produce compounds with significant anti-inflammatory properties, independent of their sedative effects. The development of such compounds offers a promising avenue for new anti-inflammatory therapies.

Other Reported Biological Activities of this compound and Its Derivatives

While this compound and its related compounds are extensively studied for a range of primary biological effects, research has also uncovered a variety of other potential pharmacological activities. These investigations, though in some cases preliminary, highlight the versatility of the barbiturate scaffold in medicinal chemistry. This section explores the reported analgesic, bronchodilator, vasodilator, anti-parkinsonian, antimalarial, and anti-allergic activities of this class of compounds.

Analgesic Activity

Barbiturates are known to possess weak analgesic effects, which are generally not sufficient for surgical procedures without the co-administration of other pain-relieving medications pharmatutor.org. While the primary application of barbiturates has been as central nervous system depressants, their potential as analgesics continues to be an area of interest pharmatutor.orgbritannica.com. However, specific studies focusing exclusively on the analgesic properties of this compound are not extensively detailed in the current body of scientific literature. Broader reviews of barbituric acid derivatives sometimes mention analgesic properties as part of the wide spectrum of their biological activities pharmatutor.org.

Bronchodilator Activity

Certain derivatives of barbituric acid have been investigated for their potential as bronchodilators. Specifically, pyrano[2,3-d]pyrimidine derivatives, which can be synthesized from barbituric acid, have been reported to exhibit bronchodilator activities researchgate.net. These findings suggest that the barbiturate core can be a starting point for the development of compounds aimed at treating respiratory conditions involving bronchoconstriction. However, detailed research focusing specifically on the bronchodilator effects of this compound itself is limited in the available scientific literature.

Vasodilator Activity

The potential for barbituric acid derivatives to act as vasodilators has been noted in broader chemical and pharmacological reviews. Similar to the bronchodilator activity, certain pyrano[2,3-d]pyrimidine derivatives synthesized from barbituric acid have been associated with anti-hypertensive properties, which can be linked to a vasodilator mechanism researchgate.net. This suggests a potential for this class of compounds to influence the cardiovascular system. Despite these general observations, specific and detailed studies on the vasodilator effects of this compound are not prominently featured in the scientific literature.

Anti-Parkinsonian Activity

Recent research has highlighted the neuroprotective potential of barbiturate derivatives in the context of Parkinson's disease. A notable study investigated the effects of MHY2699, a 5-(4-hydroxy-3,5-dimethoxybenzyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, in a mouse model of Parkinson's disease induced by the neurotoxin MPTP nih.govnih.gov.

The study found that MHY2699 demonstrated significant anti-inflammatory and antioxidant effects. In primary astrocytes, MHY2699 was shown to ameliorate MPP⁺-induced activation and the production of reactive oxygen species (ROS) nih.gov. Furthermore, it inhibited the phosphorylation of MAPK and NF-κB, key signaling pathways involved in the inflammatory response nih.gov.

In the in vivo MPTP-induced mouse model, treatment with MHY2699 led to several positive outcomes:

Inhibition of MPTP-induced motor dysfunction nih.gov.

Prevention of dopaminergic neuronal death nih.gov.

Attenuation of neuroinflammation nih.gov.

These findings suggest that barbiturate derivatives like MHY2699 have the potential to be developed as neuroprotective agents for the treatment of Parkinson's disease, primarily through their ability to combat neuroinflammation nih.govnih.gov.

| Compound Name | Model System | Key Findings |

| MHY2699 (5-(4-hydroxy-3,5-dimethoxybenzyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) | MPTP-induced mouse model of Parkinson's Disease | Ameliorated astrocyte activation and ROS production, inhibited MAPK and NF-κB phosphorylation, prevented motor dysfunction and neuronal death. nih.govnih.gov |

Anti-allergic Activity

Some derivatives of barbituric acid have been reported to possess anti-allergic properties. Specifically, certain pyrano[2,3-d]pyrimidine derivatives, which can be synthesized from a barbituric acid precursor, have been mentioned in the literature as having potential anti-allergic effects researchgate.net. This suggests that the barbiturate scaffold could be modified to develop compounds with applications in treating allergic conditions. However, there is a lack of specific and detailed research focusing on the anti-allergic activity of this compound itself.

Anti-leprotic Activity

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, continues to be a health concern in various parts of the world. The search for effective therapeutic agents has led to the investigation of a wide range of chemical compounds. While direct studies on the anti-leprotic activity of this compound are not extensively documented in publicly available research, the broader class of barbituric acid derivatives has been recognized for its potential in the development of anti-leprotic drugs.

Anti-glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of compounds that can inhibit glycation is of significant therapeutic interest.

While direct and extensive studies on the anti-glycation properties of this compound are limited, research on related thiobarbituric acid derivatives has shown promising results. Specifically, a series of N,N'-diethylthiobarbituric enamine derivatives have been evaluated for their ability to inhibit the formation of AGEs. In these studies, several compounds demonstrated significant anti-glycation activity, with some exhibiting greater potency than the standard inhibitor, rutin.

The mechanism of action for the anti-glycation activity of these derivatives is thought to involve the trapping of reactive dicarbonyl species, which are key intermediates in the formation of AGEs. The enamine moiety in these derivatives is believed to play a crucial role in their biological activity. The findings from these studies suggest that the barbituric acid scaffold, particularly when modified, is a promising template for the design of novel anti-glycation agents.

Below is a table summarizing the anti-glycation activity of selected N,N'-diethylthiobarbituric enamine derivatives, providing insights into the potential of this class of compounds.

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 1 | 4-Nitro | 158.32 ± 3.6 |

| 2 | 2-Chloro-6-fluoro | 179.11 ± 1.8 |

| 3 | 2,3-Dichloro | 200.12 ± 2.1 |

| 4 | 4-Hydroxy | 61.16 ± 2.3 |

| Rutin (Standard) | - | 294.5 ± 1.50 |

This data is based on studies of N,N'-diethylthiobarbituric enamine derivatives and is presented to illustrate the anti-glycation potential of the broader class of barbituric acid derivatives.

Immunomodulatory Activity

The immune system's intricate balance is crucial for health, and its dysregulation can lead to various inflammatory and autoimmune diseases. Immunomodulatory agents that can selectively suppress or stimulate immune responses are therefore of great therapeutic value. Research has identified certain barbituric acid derivatives as possessing potent immunomodulatory and anti-inflammatory properties.

One notable study focused on a barbituric acid-based molecule, identified as BC12, which demonstrated significant immunosuppressive and immunomodulatory effects on T lymphocyte function. T lymphocytes, or T cells, are key players in orchestrating the adaptive immune response. The study found that BC12 potently inhibited the proliferation of T cells and the production of Interleukin-2 (IL-2). nih.gov IL-2 is a critical cytokine that promotes the proliferation and differentiation of T cells.

The inhibitory effect of BC12 on IL-2 production was observed in both Jurkat T cells (a human T lymphocyte cell line) and human peripheral T lymphocytes. nih.gov In stimulated Jurkat T cells, BC12 treatment resulted in a greater than 95% inhibition of IL-2 secretion. nih.gov This effect was attributed to the blockage of IL-2 transcription, rather than a decrease in cell viability. nih.gov

Further investigation into the mechanism of action revealed that BC12 and a related analog, BC12-4, which lacks phosphodiesterase 7 (PDE7) inhibitory activity, affect the transcriptional response to T cell stimulation. nih.gov This suggests that their immunomodulatory effects are not mediated through PDE7 inhibition but via other molecular targets, leading to both anti-inflammatory and pro-stress effects within the cells. nih.gov

The table below summarizes the inhibitory effects of the barbituric acid derivative BC12 on IL-2 secretion in stimulated T cells.

| Cell Type | Stimulation | Compound | Concentration (µM) | % Inhibition of IL-2 Secretion |

| Jurkat T cells | PHA + PMA | BC12 | 10 | >95% |

| Human Peripheral T Lymphocytes | CD3/CD28 co-ligation | BC12 | Not specified | Significant Inhibition |

| Primary Murine T cells | PMA + ionomycin | BC12 | Not specified | Significant Inhibition |

This data is based on a study of the barbituric acid derivative BC12 and illustrates the immunomodulatory potential of this class of compounds. nih.gov

These findings highlight the potential of barbituric acid derivatives as a source for the development of novel immunotherapeutic agents for the treatment of T lymphocyte-mediated diseases.

Applications in Advanced Materials and Chemical Sensing